1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-
Description
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Structure
3D Structure
Properties
CAS No. |
646509-53-7 |
|---|---|
Molecular Formula |
C9H5ClN6S |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2-chloro-6-pyrimidin-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C9H5ClN6S/c10-8-15-6-5(13-4-14-6)7(16-8)17-9-11-2-1-3-12-9/h1-4H,(H,13,14,15,16) |
InChI Key |
GTXFVXVOYJCJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1h Purine, 2 Chloro 6 2 Pyrimidinylthio and Analogous Structures
Strategies for Purine (B94841) Core Construction and Functionalization
The synthesis of complex purine derivatives hinges on two primary strategies: the construction of the core purine ring system from acyclic precursors, known as de novo synthesis, or the functionalization of a pre-existing purine scaffold.
De Novo Synthesis Routes to Purine Rings
The de novo synthesis pathway builds the purine ring system from simpler, non-cyclic molecules. This fundamental biochemical process assembles the characteristic bicyclic structure atom by atom onto a ribose-5-phosphate (B1218738) (R5P) scaffold. youtube.comyoutube.com The starting R5P is first activated to phosphoribosyl pyrophosphate (PRPP). youtube.comyoutube.com The atoms of the purine ring are then contributed by various precursors:
Glycine (B1666218) provides atoms C4, C5, and N7.
Aspartate contributes the N1 atom.
Glutamine donates the nitrogen atoms at positions N3 and N9.
One-carbon units , carried by tetrahydrofolate (THF), supply C2 and C8.
Carbon dioxide is the source for C6. youtube.com
This multi-step enzymatic pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), a precursor to other key purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comyoutube.com While primarily a biological pathway, the principles of building the purine ring from pyrimidine (B1678525) precursors are also applied in chemical synthesis, often involving the cyclization of an appropriately substituted pyrimidine to form the imidazole (B134444) portion of the purine. google.com
Regioselective Halogenation and Functionalization of Purine Precursors
For many synthetic applications, it is more efficient to start with a purine core and selectively introduce functional groups. Halogenation, particularly at the C2 and C6 positions, is a critical step in creating versatile intermediates for further modification.
A common starting material is hypoxanthine (B114508), which can be converted to 6-chloropurine (B14466) by treatment with phosphoryl oxychloride. researchgate.net To create 2,6-dihalogenated purines, further steps are required. For instance, a simple and efficient synthesis of 6-chloro-2-iodopurine (B104377) has been achieved from hypoxanthine in five steps. researchgate.net This method involves protecting the N9 position, followed by a regiospecific lithiation at the C2 position and quenching with an iodine source. researchgate.netnih.gov The regioselectivity of such reactions is crucial and is often confirmed using advanced spectroscopic methods like Heteronuclear Multiple Bond Correlation (HMBC) NMR. researchgate.netresearchgate.net
Direct regioselective alkylation and halogenation methods are continuously being developed. For example, a method for the direct N7 regioselective introduction of tert-alkyl groups on 6-substituted purines has been developed using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4. acs.orgnih.gov While direct alkylation of purines often yields a mixture of N7 and N9 isomers, kinetically controlled conditions can favor the desired N7 product. acs.orgnih.gov The functionalization of the C6 position of these halogenated precursors is a key step toward a wide array of derivatives.
| Starting Material | Reagents & Conditions | Product | Key Outcome | Reference |
|---|---|---|---|---|
| Hypoxanthine | POCl3, DMA, reflux | 6-Chloropurine | Introduction of chlorine at C6 | researchgate.net |
| 6-Chloro-9-THP-purine | 1. LTMP (Harpoon's base) 2. Bu3SnCl 3. I2 | 6-Chloro-2-iodo-9-THP-purine | Regiospecific introduction of iodine at C2 | researchgate.netnih.gov |
| 6-Chloropurine (silylated) | t-BuBr, SnCl4, DCE, 0 °C | 7-(tert-Butyl)-6-chloro-7H-purine | N7-regioselective alkylation | acs.orgnih.gov |
| 2,6-Dichloropurine (B15474) | DAST, 1,2-DME | 2-Chloro-6-fluoropurine derivative | Selective halogen exchange at C6 | openaccesspub.org |
Introduction of Sulfanyl/Thio Moieties via Nucleophilic Substitution
The introduction of a thioether linkage, such as the pyrimidinylthio group in the target compound, is typically achieved via nucleophilic aromatic substitution. The chlorine atoms on a 2,6-dichloropurine are excellent leaving groups, readily displaced by nucleophiles. Thiols and their corresponding thiolates are effective sulfur nucleophiles for this transformation. youtube.com
The reaction involves attacking a halogenated purine, such as 6-chloropurine or 2,6-dichloropurine, with a sulfur nucleophile like 2-mercaptopyrimidine (B73435). rsc.org The sulfur atom displaces the chloride ion to form a C-S bond, yielding the desired thioether derivative. The regioselectivity of this reaction can often be controlled by the reaction conditions. The C6 position of the purine ring is generally more reactive towards nucleophilic substitution than the C2 position, allowing for selective functionalization. This approach is fundamental in creating libraries of 2,6,9-trisubstituted purine derivatives. mdpi.com
Specific Synthetic Routes Towards 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- Analogues
The synthesis of analogs of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- generally starts from a dihalogenated purine, most commonly 2,6-dichloropurine. This precursor allows for sequential and selective substitution at the C6 and C2 positions.
A plausible route to the target compound would involve the reaction of 2,6-dichloropurine with one equivalent of 2-mercaptopyrimidine under basic conditions. The greater reactivity of the C6-chloro group would lead to its preferential displacement, yielding the desired 2-chloro-6-(2-pyrimidinylthio)purine intermediate. Subsequent reactions could then be performed at the N9 or C2 positions if desired.
Synthetic strategies often involve a convergent approach where the purine base is pre-functionalized before being coupled to another moiety, such as a ribose substitute. rsc.org For example, in the synthesis of 2-thioether-substituted adenosine analogs, 2-chloroadenine (B193299) was first reacted with a thiol, and the resulting 2-(alkylthio)adenine was then coupled to a bicyclic sugar precursor via a Mitsunobu reaction. rsc.org This highlights the modularity of purine synthesis, allowing for the construction of complex molecules by combining pre-functionalized building blocks. google.commdpi.com
Application of Advanced Synthetic Techniques
Modern synthetic chemistry employs various techniques to enhance reaction efficiency, reduce reaction times, and improve product yields.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of purine derivatives. researchgate.netnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. nih.govacs.org
Microwave assistance has been successfully applied to several key steps in purine synthesis, including the construction of purine analogs and the introduction of substituents via nucleophilic substitution. nih.govnih.govacs.org For example, the synthesis of novel purine thioglycoside analogs was achieved via condensation of aminopyrazoles with ketene (B1206846) dithiolate salts under microwave irradiation, a key step in forming the purine-like core. nih.gov Similarly, microwave heating has been used to prepare N,N'-disubstituted formamidines, which are key intermediates for certain purine isosteres, in as little as 10 minutes. acs.org The benefits of this technique include not only time savings but also potential yield enhancements and a better environmental profile for the reactions. researchgate.net
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Formamidine Synthesis | Prolonged reflux (up to 24h) | 10 minutes at 120 °C | Drastic reduction in reaction time, high regioselectivity | nih.govacs.org |
| Purine Thioglycoside Analog Synthesis | N/A (New method developed) | Irradiation for 15-25 min | Enables novel synthesis route, efficient | nih.gov |
| Synthesis of 5-azapurines | Reflux for up to 24h | 10 minutes | Faster reaction, simple, relies on accessible reagents | nih.gov |
Photoredox/Nickel-Catalyzed Cross-Coupling for C-C Bond Formation
A significant advancement in the synthesis of C6-substituted purine analogues involves the synergistic merger of photoredox and nickel catalysis. researchgate.netnih.gov This dual catalytic method enables sp²-sp³ cross-electrophile coupling, allowing for the direct functionalization of chloropurines with a wide array of alkyl groups under remarkably mild conditions. researchgate.netnih.gov
The general mechanism involves a photocatalyst, typically an iridium complex, which, upon excitation by visible light, generates an alkyl radical from an alkyl halide. nih.govorganic-chemistry.org Concurrently, a nickel catalyst undergoes oxidative addition with the chloropurine. The generated alkyl radical is then captured by the Ni-complex, leading to a C-C bond-forming reductive elimination that yields the desired C6-alkylated purine product. nih.gov This approach avoids the use of stoichiometric metal reductants like zinc or manganese, which were common in earlier cross-coupling methods. nih.gov
A key advantage of this strategy is its broad substrate scope and functional group tolerance, enabling the late-stage functionalization of complex and even unprotected nucleosides. researchgate.netnih.gov This is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. researchgate.net The reaction efficiently couples 6-chloropurines with various primary and secondary alkyl bromides, providing access to previously underexplored chemical space. nih.govnih.gov
| Purine Substrate | Coupling Partner | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 6-Chloropurine Nucleoside | Cyclohexyl Bromide | NiBr₂·diglyme / dtbbpy / Ir(ppy)₃ | DMF | 85% | nih.gov |
| 6-Chloropurine Nucleoside | 1-Bromoadamantane | NiBr₂·diglyme / dtbbpy / Ir(ppy)₃ | DMF | 70% | nih.gov |
| Aryl Bromide | Alkyl Bromide | Nickel Catalyst / Iridium Photosensitizer | - | High | researchgate.net |
| Vinyl Halide | Alkyl Carboxylic Acid | NiCl₂·dtbbpy / Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | DMSO | Up to 92% | organic-chemistry.org |
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like purine analogues from simple precursors in a single operation. researchgate.netresearchgate.net These methods are characterized by their high atom economy, reduced number of purification steps, and lower solvent and reagent consumption, aligning with the principles of green chemistry. researchgate.net
One common approach to purine synthesis involves the construction of the purine ring system from substituted pyrimidine precursors. For example, 5,6-diaminopyrimidines can be reacted with various reagents to form the fused imidazole ring. nih.govrsc.org Verma et al. demonstrated the synthesis of 1,3-dimethyl-2,6-dioxo-1H-purine derivatives by reacting 1,3-dimethyl-5,6-diaminopyrimidine with ethyl 2-cyanoacetimidate. rsc.org
More advanced MCRs can assemble the core structure from three or more starting materials. A high-yielding, aqueous, one-pot MCR has been developed that tethers masked-sugar moieties to prebiotically plausible purine precursors, such as 5-aminoimidazoles, demonstrating a potential pathway for regiospecific N9 purination. nih.gov In other examples, novel polyfunctionalized pyridines and pyrazolopyridopyrimidinediones have been synthesized via one-pot MCRs, showcasing the versatility of this approach for creating diverse heterocyclic scaffolds analogous to purines. researchgate.netekb.eg Some of these reactions can be performed under catalyst-free conditions in water, further enhancing their environmental friendliness. researchgate.net
| Reaction Type | Key Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Three-Component | Salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 4-hydroxy-6-methyl-2H-pyran-2-one | Pyridine-ethanol catalyst/solvent | Chromeno[2,3-b]pyridine scaffold | 45–85% | researchgate.net |
| Five-Component | Aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, ammonium (B1175870) acetate (B1210297) | Water, Ultrasonication (Catalyst-free) | Pyrazolopyridopyrimidine-diones | 85-98% | researchgate.net |
| Three-Component | 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, cyanoguanidine, aldehydes | Ethanol, HCl, Reflux | Triazolo[1,5-a] acs.orgfrontiersin.orgnih.govtriazine derivatives | High | rsc.org |
| Three-Component | Aminoimidazole, 2-aminooxazole, Aldehyde | Aqueous, pH-dependent | Purine precursors | High | nih.gov |
Solid-Phase Synthesis Strategies for Purine Derivatives
Solid-phase synthesis (SPS) is a powerful technique for the preparation of purine derivatives, particularly for creating libraries of compounds for high-throughput screening. acs.org The methodology involves immobilizing a purine scaffold or a precursor onto a solid support (resin), followed by sequential chemical modifications. The final product is then cleaved from the support. acs.org
Various strategies exist for the immobilization of the purine scaffold, allowing for functionalization at different positions of the ring system. acs.org The choice of resin, linker, and protecting groups is critical for the success of the synthesis. For instance, the synthesis of purine-rich peptide nucleic acids (PNAs) on a solid support often suffers from poor coupling efficiency due to on-resin aggregation. frontiersin.org To overcome this, backbone modifications using groups like 2-hydroxy-4-methoxybenzyl (Hmb) have been successfully implemented. The Hmb group improves solvation and disrupts aggregation, allowing for the synthesis of long, difficult purine-rich sequences that are otherwise inaccessible by standard methods. frontiersin.org This approach enabled the synthesis of a 22-mer purine-rich PNA, demonstrating the power of strategic modifications in SPS. frontiersin.org
| Application | Challenge | Strategy/Solution | Key Reagents/Modifiers | Reference |
|---|---|---|---|---|
| General Purine Derivatives | Selective functionalization | Immobilization at various positions (N1, N3, N7, N9, C2, C6, C8) | Various linkers and resins (e.g., Wang, Rink Amide) | acs.org |
| Purine-Rich Peptide Nucleic Acids (PNAs) | Poor coupling efficiency, on-resin aggregation | Backbone modification to ameliorate difficult couplings | 2-hydroxy-4-methoxybenzyl (Hmb) | frontiersin.org |
| PNA Oligomers | Use of base-protecting groups | Synthesis of Bts-based purine monomers without base-protecting groups | Unprotected Bts/Bhoc monomers | acs.org |
Consideration of Reaction Yields and Purity in Preparative Procedures
The ultimate utility of any synthetic methodology is determined by its efficiency and the quality of the final product. Therefore, reaction yield and purity are paramount considerations in the preparative procedures for purine derivatives. acs.org Optimization of reaction conditions is a critical step to maximize yield and minimize the formation of side products. nih.gov
A study on the N7 regioselective tert-butylation of 6-chloropurine illustrates this point effectively. nih.gov The choice of solvent (ACN vs. DCE), reaction time, and temperature significantly impacted the yield and the ratio of N7 to N9 isomers. For example, performing the reaction in ACN at room temperature for 3 hours afforded the desired N7 isomer in 78% yield with 97% purity. nih.gov In contrast, running the reaction at 80°C favored the formation of the thermodynamically more stable N9-isomer. nih.gov
| Reactant | Reaction | Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine (1) | tert-Butylation | BSA, SnCl₄, tert-butyl bromide, ACN, rt, 3h | 7-(tert-Butyl)-6-chloro-7H-purine (2) | 78% | 97% (by ¹H NMR) | nih.gov |
| 6-Chloropurine (1) | tert-Butylation | BSA, SnCl₄, tert-butyl bromide, DCE, rt, 24h | 7-(tert-Butyl)-6-chloro-7H-purine (2) | 75% | - | nih.gov |
| 6-Chloropurine (1) | tert-Butylation | BSA, SnCl₄, tert-butyl bromide, ACN, 80°C, 5h | 9-(tert-Butyl)-6-chloro-9H-purine (3) | 39% | - | nih.gov |
| 6-Chloro-2-methylthiopurine (6) | tert-Butylation | BSA, SnCl₄, tert-butyl bromide, ACN, rt, 4h | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine (7) | 52% (crystallized) | - | nih.gov |
| Lappaconitine·HBr | Oxidation/Rearrangement | PhI(OAc)₂-TEMPO, EtOAc-acetone | QG3030 (API) | 58% (overall) | 99.8% (after crystallization) | acs.org |
Advanced Spectroscopic and Analytical Characterization of 1h Purine, 2 Chloro 6 2 Pyrimidinylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-, a combination of 1H NMR, 13C NMR, and advanced 2D techniques like HMBC is required to unequivocally assign all proton and carbon signals and to confirm the connectivity between the purine (B94841) and pyrimidine (B1678525) rings.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- is expected to show distinct signals corresponding to the protons on the purine and pyrimidine rings. The purine core features a single, characteristic proton at the C8 position (H-8), which typically appears as a singlet in the downfield region of the spectrum. Based on data from analogous compounds like 9-Benzyl-2-chloro-6-methylpurine, the H-8 proton is anticipated to resonate around 7.9-8.3 ppm. amazonaws.com
The pyrimidine ring contributes three protons. The proton at the 5'-position (H-5') is expected to appear as a triplet, coupled to the two adjacent protons at H-4' and H-6'. The H-4' and H-6' protons would appear as a doublet, coupled to the H-5' proton. The chemical shifts for these pyrimidine protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the thioether linkage.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-8 (Purine) | ~8.0 | Singlet (s) | Based on 2-chloro-6-substituted purine analogs. amazonaws.com |
| H-5' (Pyrimidine) | ~7.2 | Triplet (t) | Typical for a pyrimidine H-5 proton flanked by two other protons. |
| H-4', H-6' (Pyrimidine) | ~8.6 | Doublet (d) | Equivalent protons deshielded by adjacent nitrogen atoms. |
| N-H (Purine) | >13.0 | Broad Singlet (br s) | Expected to be a broad, exchangeable proton signal. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-, nine distinct carbon signals are expected. The chemical shifts are predicted based on values for substituted purines and pyrimidines. amazonaws.comyoutube.com The carbons of the purine ring (C2, C4, C5, C6, C8) and the pyrimidine ring (C2', C4', C5', C6') will resonate in the aromatic region, typically between 120 and 170 ppm.
The C2 carbon, being bonded to an electronegative chlorine atom, is expected to be significantly downfield. Similarly, the C6 carbon, attached to the sulfur atom of the thioether linkage, will also be shifted downfield. Quaternary carbons (C2, C4, C5, C6, C2') often show weaker signals compared to carbons with attached protons. youtube.com
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C2 (Purine) | ~154 | Attached to chlorine; expected to be downfield. amazonaws.com |
| C4 (Purine) | ~152 | Quaternary carbon in the purine ring system. amazonaws.com |
| C5 (Purine) | ~132 | Quaternary carbon, part of the imidazole (B134444) ring fusion. amazonaws.com |
| C6 (Purine) | ~160 | Attached to the thioether group. |
| C8 (Purine) | ~144 | Protonated carbon in the imidazole portion of the purine. amazonaws.com |
| C2' (Pyrimidine) | ~168 | Attached to sulfur and two nitrogen atoms. |
| C4', C6' (Pyrimidine) | ~157 | Equivalent carbons adjacent to nitrogen atoms. |
| C5' (Pyrimidine) | ~118 | Protonated carbon between two CH groups. |
Heteronuclear Multiple Bond Correlation (HMBC) for Regioselectivity Confirmation
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique crucial for confirming the regioselectivity of the substitution, specifically that the pyrimidinylthio group is attached to the C6 position of the purine ring. libretexts.org This experiment shows correlations between protons and carbons that are separated by two or three bonds.
For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-, the key correlation would be between the protons of the pyrimidine ring (H-4' and H-6') and the C6 carbon of the purine ring. This long-range coupling across the C-S bond provides definitive evidence of the linkage at C6. Other important correlations, such as from the H-8 proton to the C4 and C5 carbons, would help to confirm the assignments of the purine ring carbons. amazonaws.comnih.gov
| Proton | Correlating Carbon(s) | Significance |
|---|---|---|
| H-4', H-6' (Pyrimidine) | C6 (Purine), C5' (Pyrimidine), C2' (Pyrimidine) | Confirms the C6-S-C2' linkage and pyrimidine ring assignments. |
| H-8 (Purine) | C4 (Purine), C5 (Purine) | Confirms purine ring carbon assignments. amazonaws.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- is C₉H₅ClN₆S, yielding a molecular weight of approximately 276.7 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 276, along with an [M+2]⁺ peak at m/z 278 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. A plausible fragmentation pathway involves the cleavage of the C-S bond, which is often a favored fragmentation site for thioethers. This would lead to two primary fragments: the 2-chloropurine radical cation and the pyrimidinethiol radical cation. Analysis of 6-mercaptopurine (B1684380) shows a parent molecular ion peak at m/z 152, demonstrating the stability of the purine core under MS conditions. researchgate.net
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 276/278 | [C₉H₅ClN₆S]⁺ | Molecular ion peak [M]⁺ with characteristic chlorine isotope pattern. |
| 169/171 | [C₅H₂ClN₄]⁺ | Fragment corresponding to the 2-chloropurine moiety after C-S bond cleavage. |
| 111 | [C₄H₃N₂S]⁺ | Fragment corresponding to the pyrimidinethiol moiety. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. The exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ³⁵Cl, ³²S). This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
The calculated exact mass for the molecular ion [M]⁺ of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- (C₉H₅³⁵ClN₆S) is 276.0063 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
X-ray Crystallography for Definitive Three-Dimensional Structural Assignment
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. A successful crystallographic analysis of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- would confirm the connectivity and provide detailed data on bond lengths, bond angles, and torsional angles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For the compound 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- , a hypothetical IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts: the purine ring, the pyrimidine ring, the chloro substituent, and the thioether linkage.
The interpretation of the spectrum would focus on identifying key vibrational modes. The N-H stretching vibrations of the purine ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the purine and pyrimidine rings would be expected in the 3000-3100 cm⁻¹ region.
The "fingerprint region," typically from 1600 cm⁻¹ to 600 cm⁻¹, would contain a complex pattern of absorptions. Within this region, C=N and C=C stretching vibrations from the aromatic rings would likely be observed between 1400 cm⁻¹ and 1600 cm⁻¹. The C-Cl stretching vibration is anticipated to fall in the range of 600-800 cm⁻¹. The C-S stretching vibration of the thioether group, which is characteristically weak, would be expected around 600-700 cm⁻¹.
A detailed analysis of a hypothetical IR spectrum is presented in the table below, outlining the expected absorption ranges for the key functional groups in 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- .
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| N-H (Purine ring) | 3200-3500 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| C=N (Purine & Pyrimidine rings) | 1400-1600 | Stretching |
| C=C (Aromatic rings) | 1400-1600 | Stretching |
| C-Cl | 600-800 | Stretching |
| C-S (Thioether) | 600-700 | Stretching |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and assessment of the purity of synthesized chemical compounds. For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- , both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be suitable methods.
High-Performance Liquid Chromatography (HPLC) would be the preferred method for quantitative purity analysis and for the isolation of the compound in larger quantities. A reversed-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase, such as a C18 column, would be used in conjunction with a polar mobile phase. A typical mobile phase might consist of a gradient mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector, set to a wavelength where the purine and pyrimidine rings exhibit strong absorbance, typically around 260 nm.
Thin-Layer Chromatography (TLC) would serve as a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate would likely be used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. A potential eluent system could be a mixture of a relatively nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. The spots on the TLC plate could be visualized under UV light due to the UV-active nature of the compound.
The following table outlines hypothetical parameters for these chromatographic methods.
| Chromatographic Method | Stationary Phase | Mobile Phase (Hypothetical) | Detection Method |
| HPLC | Reversed-Phase C18 | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | UV at 260 nm |
| TLC | Silica Gel | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | UV Light (254 nm) |
Computational and Theoretical Chemistry Studies on 1h Purine, 2 Chloro 6 2 Pyrimidinylthio Analogues
Quantum Chemical Calculations for Electronic Structure and Tautomeric Equilibrium
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods can elucidate electronic structure, stability, and spectroscopic characteristics, offering a lens into the behavior of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- analogues at the atomic level.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. uni-kiel.de For purine (B94841) derivatives, which can exist in different tautomeric forms, DFT calculations are crucial for determining the relative stability of these tautomers. orientjchem.orgsioc-journal.cn The tautomeric equilibrium, which is the dynamic interconversion between tautomers, can significantly influence the molecule's biological activity, as different tautomers may exhibit distinct binding affinities to biological targets. orientjchem.org
Studies on related purine analogues, such as 6-thiopurine and 2-amino-6-chloropurine, have demonstrated the utility of DFT in predicting the most stable tautomeric forms in both the gas phase and in solution. sioc-journal.cnresearchgate.netnih.gov For instance, calculations on 6-oxopurine have shown that the relative stability of its tautomers can be influenced by the polarity of the solvent, a phenomenon that can be modeled using methods like the Polarizable Continuum Model (PCM). orientjchem.org This suggests that the tautomeric equilibrium of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- would also be sensitive to its environment.
Furthermore, DFT calculations can accurately predict various spectroscopic properties, including infrared (IR) and Raman spectra. nih.govnih.gov By calculating the vibrational frequencies, researchers can simulate these spectra, which show excellent agreement with experimental data. nih.gov This predictive capability is invaluable for characterizing newly synthesized analogues of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- and confirming their chemical structures. arxiv.org The table below summarizes the application of DFT in studying purine analogues.
| Application of DFT | Key Findings | Relevant Analogues Studied | Citations |
| Tautomer Stability | Prediction of the most stable tautomeric forms in different environments. | 6-thiopurine, 2-amino-6-chloropurine, 6-oxopurine | orientjchem.orgsioc-journal.cnresearchgate.netnih.gov |
| Spectroscopic Prediction | Accurate simulation of IR and Raman spectra for structural characterization. | 6-hydroxy-purine, 6-amino-purine | nih.govnih.govarxiv.org |
| Electronic Properties | Calculation of HOMO-LUMO energies and molecular electrostatic potential. | 2-amino-6-chloropurine | researchgate.netnih.gov |
Molecular Docking and Binding Affinity Prediction in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is instrumental in understanding the potential biological targets of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- analogues and their binding modes. Purine analogues are well-known inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. nih.govnih.govmdpi.com
Molecular docking studies on similar purine-based compounds have revealed key interactions within the ATP-binding site of kinases. researchgate.net These interactions often include hydrogen bonds with the hinge region of the kinase, as well as hydrophobic interactions with surrounding amino acid residues. nih.govnih.gov For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- analogues, the purine core is expected to form crucial hydrogen bonds, while the 2-chloro and 6-(2-pyrimidinylthio) substituents can be tailored to optimize interactions with specific pockets within the binding site, thereby enhancing binding affinity and selectivity. nih.gov
The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated from docking simulations, providing a rank-ordering of potential drug candidates. physchemres.org This allows for the prioritization of compounds for synthesis and biological testing.
| Docking Study Component | Description | Significance for Analogues | Citations |
| Binding Site | Typically the ATP-binding pocket of protein kinases. | The purine scaffold is a known ATP mimetic. | nih.govnih.govmdpi.com |
| Key Interactions | Hydrogen bonds with the kinase hinge region, hydrophobic interactions. | Substituents can be modified to optimize these interactions. | researchgate.netnih.govnih.gov |
| Binding Affinity | Estimated to rank potential inhibitors. | Prioritizes compounds for further development. | researchgate.netphyschemres.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. physchemres.org For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- analogues, QSAR can be a valuable tool for predicting the biological activity of newly designed compounds without the need for immediate synthesis and testing. nih.gov
To build a QSAR model, a set of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity. physchemres.org
Studies on other kinase inhibitors have successfully employed QSAR to identify key structural features that influence their potency. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position enhances the inhibitory activity. These insights can then be used to guide the design of more potent analogues of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-.
Pharmacophore Modeling for Identifying Essential Structural Features
A pharmacophore is an ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. qsar4u.com Pharmacophore modeling is a powerful technique for identifying the essential structural features of a series of active compounds. nih.govresearchgate.net
For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- analogues, which are likely to act as kinase inhibitors, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com These features represent the key interaction points between the inhibitor and the kinase active site.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net This approach can lead to the discovery of new chemical scaffolds for kinase inhibition.
| Pharmacophore Feature | Typical Role in Kinase Inhibition | Relevance to Analogues | Citations |
| Hydrogen Bond Acceptor/Donor | Interacts with the kinase hinge region. | The purine core provides these features. | qsar4u.comnih.gov |
| Hydrophobic Region | Occupies hydrophobic pockets in the binding site. | The pyrimidinylthio and other substituents contribute to this. | mdpi.com |
| Aromatic Ring | Participates in π-π stacking interactions. | The purine and pyrimidine (B1678525) rings are key aromatic features. | nih.gov |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening.
For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-, virtual screening can be used to explore a vast chemical space and identify novel derivatives with potentially improved properties. jddtonline.info This can be done through either ligand-based virtual screening, which uses a known active molecule or a pharmacophore model as a template, or structure-based virtual screening, which docks candidate molecules into the 3D structure of the biological target. nih.gov
Furthermore, computational methods can be used to design virtual libraries of novel derivatives of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-. nih.gov By systematically modifying the substituents on the purine and pyrimidine rings, a large number of virtual compounds can be generated. These virtual libraries can then be screened in silico to prioritize the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery pipeline. nih.gov
Structure Activity Relationship Sar Investigations of 1h Purine, 2 Chloro 6 2 Pyrimidinylthio Derivatives
Impact of Substituent Modifications on Molecular Interactions and Biological Outcomes
The biological activity of purine (B94841) derivatives is profoundly influenced by the nature and position of various substituents. nih.gov The introduction of different functional groups can alter the molecule's steric, electronic, and hydrophobic properties, thereby affecting its binding affinity to target proteins, such as kinases or receptors, and ultimately its biological effect. nih.govnih.gov
The purine core of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- offers several positions for modification, primarily at the C2, C6, and N9 positions. SAR studies on related 2,6,9-trisubstituted purine derivatives have provided significant insights into how substitutions at these sites govern biological outcomes, particularly cytotoxic activity against cancer cell lines. nih.govsemanticscholar.org
A key finding is that the steric properties of substituents often play a more dominant role than electronic properties in determining cytotoxicity. nih.govresearchgate.net For instance, in one study, 3D-QSAR models indicated that steric factors contributed 70% to the cytotoxic effect, compared to 30% for electronic properties. nih.govresearchgate.net
Substitution at C6: The introduction of an arylpiperazinyl system at the C6 position of the purine ring has been shown to be advantageous for cytotoxic activity. nih.govresearchgate.net This suggests that a specific bulk and conformation at this position are crucial for effective interaction with the biological target.
Substitution at C2: Conversely, the presence of bulky groups at the C2 position is generally unfavorable for activity. nih.govresearchgate.net This indicates a potential steric hindrance at the active site of the target protein, preventing optimal binding.
Substitution at N9: The N9 position is frequently modified, often with alkyl or aryl groups, to explore interactions with specific pockets in the target binding site. The effectiveness of these substitutions is highly dependent on the specific biological target. semanticscholar.org
| Position | Substituent Type | Observed Effect on Cytotoxicity | Reference |
|---|---|---|---|
| C6 | Arylpiperazinyl system | Beneficial | nih.govresearchgate.net |
| C2 | Bulky systems | Not favorable | nih.govresearchgate.net |
| C6 | Arylpiperidine moiety | Essential for potential anticancer activity | researchgate.netnih.gov |
The pyrimidinylthio group at the C6 position is a critical determinant of the molecule's biological profile. Thio-derivatives of purines and pyrimidines are known to possess a range of biological activities. nih.govnih.gov The sulfur atom acts as a linker, and the pyrimidine (B1678525) ring can engage in specific hydrogen bonding and stacking interactions within a protein's binding site.
In a related series of 1H-pyrazolo[3,4-d]pyrimidines, which are purine isosteres, the presence of a methylthio group at C6 was studied. nih.govresearchgate.net While some of these compounds showed inhibitory activity on cell proliferation, replacing the thio group resulted in a significant loss of activity, highlighting the importance of this moiety. researchgate.net Modifications to the pyrimidine ring itself, such as the introduction of different substituents, can further modulate the electronic distribution and steric profile, fine-tuning the molecule's interaction with its target. The inhibition of perithecial development in certain fungi by pyrimidine analogues like 6-azauracil (B101635) further underscores the biological significance of the pyrimidine moiety. nih.gov
| Modification | Compound Series | Observed Outcome | Reference |
|---|---|---|---|
| Replacement of thio group | 1H-pyrazolo[3,4-d]pyrimidines | Significant loss of activity | researchgate.net |
| Introduction of pyrimidine analogues (e.g., 6-azauracil) | General | Selective biological inhibition | nih.gov |
Flexible Linkers: These are often rich in small or hydrophilic amino acids like glycine (B1666218) and serine (e.g., (Gly-Gly-Gly-Gly-Ser)n). igem.orgresearchgate.net They provide conformational freedom, allowing the linked domains to move and interact favorably. nih.gov However, excessive flexibility can sometimes lead to a loss of biological activity or poor expression yields if a more defined orientation is required. igem.org
Rigid Linkers: Rigid linkers, such as those with alpha-helical structures (e.g., EAAAK repeats) or proline-rich sequences, are used to maintain a fixed distance and spatial separation between functional domains. researchgate.net This rigidity can be advantageous in preventing undesirable interactions between domains and ensuring that each part of the molecule can function independently. researchgate.net
The choice between a flexible and a rigid linker depends entirely on the specific application and the structural requirements of the target binding site. igem.org The optimization of linker length and composition is a critical step in preserving the biological activity of the individual components of a complex molecule. nih.gov
Conformational Analysis and its Influence on Biological Recognition
Conformational analysis of purine derivatives often reveals specific spatial arrangements that are required for activity. For example, X-ray crystallography studies of active 2,6,9-trisubstituted purines have helped to understand their binding modes with target kinases. semanticscholar.org The addition of certain groups, such as a 2-amino group on a purine, can substantially stabilize duplex structures and induce conformational transitions, demonstrating how subtle changes can have significant structural consequences. nih.gov The steric properties of the substituents are a major determinant of the molecule's preferred conformation and, by extension, its biological activity. nih.govresearchgate.net An understanding of the molecule's conformational preferences is therefore essential for rational drug design.
Stereochemical Considerations in Derivative Design
In the context of complex molecular scaffolds, such as cavitands functionalized with reactive groups, the rigid preorganization of the structure can impose a high degree of steric control over its reactivity. acs.org This concept is directly applicable to the design of purine derivatives. The rigid purine core, combined with various substituents, creates a unique three-dimensional space. This framework can lead to regioselective interactions, where the molecule binds or reacts at a specific site due to steric hindrance or favorable contacts at others. acs.org This enzyme-like ability to discriminate between potential substrates or binding orientations based on size and shape is a key goal in modern medicinal chemistry. acs.org Therefore, controlling the stereochemical and conformational properties of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- derivatives is paramount to achieving high potency and selectivity.
Future Research Directions and Opportunities for 1h Purine, 2 Chloro 6 2 Pyrimidinylthio
Development of Next-Generation Synthetic Strategies
The synthesis of highly substituted purine (B94841) derivatives is crucial for developing extensive compound libraries for biological screening. acs.org While traditional methods for producing 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- and its analogs are established, future research should focus on adopting more efficient, scalable, and environmentally friendly synthetic strategies.
Key opportunities include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for the synthesis of 2,6,9-trisubstituted purines. researchgate.net Applying microwave irradiation to the key reaction steps, such as the nucleophilic aromatic substitution of 2,6-dichloropurine (B15474) with 2-mercaptopyrimidine (B73435), could enhance yields and accelerate the creation of analog libraries.
Metal-Catalyzed Cross-Coupling Reactions: Modern palladium- and nickel-catalyzed cross-coupling reactions have broadened the scope of accessible purine derivatives, allowing for C-C bond formation at various positions on the purine ring. semanticscholar.org Future work could explore these methods to introduce novel substituents at the C8 position or to modify the pyrimidinyl moiety, creating compounds with diverse electronic and steric properties.
Flow Chemistry: Transitioning key synthetic steps to a continuous flow process could offer superior control over reaction parameters, improve safety, and facilitate large-scale production. This would be particularly advantageous for lead optimization and preclinical development stages.
Solid-Phase Synthesis: The development of solid-phase synthetic routes, where the purine core is anchored to a solid support, would enable the rapid and efficient generation of a combinatorial library of analogs for high-throughput screening. acs.org This approach allows for the sequential and versatile introduction of different substituents at the 2-, 6-, 8-, and 9-positions of the purine scaffold. acs.org
| Synthetic Strategy | Traditional Approach | Next-Generation Approach | Potential Advantages |
| Reaction Conditions | Conventional heating, long reaction times (hours to days). | Microwave irradiation, flow reactors. | Reduced reaction times, improved yields, enhanced reaction control. researchgate.net |
| Catalysis | Often relies on stoichiometric reagents or simple base catalysis. | Palladium, Nickel, or Copper-catalyzed cross-coupling reactions. | Greater diversity of accessible structures, milder reaction conditions. semanticscholar.org |
| Methodology | Solution-phase, one-at-a-time synthesis. | Solid-phase synthesis, combinatorial library generation. | Rapid generation of diverse compound libraries for screening. acs.org |
| Purification | Often requires multiple, labor-intensive chromatography steps. | Simplified workup, potential for in-line purification in flow systems. | Increased efficiency and throughput. |
Advanced Computational Approaches for Rational Design and Optimization
In silico methods are indispensable tools for accelerating drug discovery by predicting the biological activity of novel compounds before their synthesis. spirochem.com For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-, computational approaches can guide the rational design of next-generation analogs with improved potency and selectivity.
Future computational studies should include:
Molecular Docking: This technique can predict the binding orientation of the compound and its analogs within the active site of potential biological targets, such as protein kinases or other ATP-binding proteins. nih.govnih.gov Docking studies can help prioritize which analogs to synthesize by estimating their binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to target engagement. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models from a series of synthesized analogs and their measured biological activities, researchers can create statistically valid models that predict the activity of new compounds. acs.orgnih.govnih.gov These models generate contour maps that highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a clear roadmap for structural optimization. semanticscholar.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target. nih.gov These simulations, which model the movement of atoms over time, can assess the stability of the ligand-protein complex, reveal the role of water molecules in the binding site, and help understand the energetic basis of ligand recognition and selectivity. nih.govdrughunter.com
Exploration of Novel Biological Targets and Therapeutic Applications
The purine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Analogs are used as anticancer agents, immunosuppressants, and antivirals. nih.govnih.govnih.gov The future for 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- lies in systematically screening it and its derivatives against a broad array of targets to uncover novel therapeutic applications.
Promising areas for exploration include:
Kinase Inhibition: Many 2,6-disubstituted purines are potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and STAT3, which are often dysregulated in cancer. nih.govkeio.ac.jp The subject compound should be screened against a comprehensive panel of kinases to identify novel inhibitory activities. The thieno[3,2-d]pyrimidine (B1254671) scaffold, structurally related to the purine-pyrimidine combination, has yielded potent PI3-kinase inhibitors, suggesting a promising avenue of investigation. spirochem.com
Antiproliferative and Anticancer Activity: Thiopurines are cornerstone antimetabolites in cancer chemotherapy, interfering with DNA synthesis and replication. nih.govnih.gov Future studies should evaluate the compound in various cancer cell line panels to determine its cytotoxic profile and mechanism of action, which could involve targets beyond kinases, such as topoisomerase II. semanticscholar.orgacs.org
Antimicrobial and Antiviral Applications: Purine analogs have demonstrated efficacy against viruses and bacteria. nih.gov Recently, 2,6-disubstituted purines were identified as potent antitubercular agents that inhibit the essential enzyme DprE1. acs.org Screening against a panel of pathogenic bacteria, fungi, and viruses could reveal new infectious disease applications. Riboswitches, structured RNA domains found in bacteria that bind purines to regulate gene expression, represent a novel class of potential antimicrobial targets. researchgate.net
Expanding Structure-Activity Landscape Mapping for Enhanced Potency and Selectivity
A systematic Structure-Activity Relationship (SAR) study is essential to transform a hit compound into a lead candidate. For 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-, future research should focus on methodically modifying each component of the molecule to understand its contribution to biological activity and to optimize properties like potency, selectivity, and metabolic stability. cambridgemedchemconsulting.com
A proposed SAR exploration strategy is outlined below:
| Molecular Position | Rationale for Modification | Examples of Modifications | Desired Outcome |
| C2-Chloro Group | The chloro group is a key interaction point but can be altered to fine-tune electronics and sterics. | - Other halogens (F, Br) - Small alkyl/alkoxy groups - Amino or substituted amino groups | Improve target binding affinity and selectivity; alter metabolic stability. acs.org |
| C6-Pyrimidinylthio Linker | The thioether is critical, but the pyrimidine (B1678525) ring can be replaced to probe different interactions. | - Bioisosteric replacement with other heterocyles (e.g., pyridine, triazole, oxadiazole). drughunter.comnih.gov - Substitution on the pyrimidine ring itself (e.g., with methyl, halo, amino groups). | Enhance potency by optimizing hydrogen bonding and van der Waals contacts; improve pharmacokinetic properties. researchgate.net |
| N9-Position | Substitution at the N9 position is a common strategy to improve potency and cell permeability in purine inhibitors. semanticscholar.orgacs.org | - Small alkyl chains (e.g., isopropyl, cyclopentyl) - Aryl or benzyl (B1604629) groups - Groups designed to interact with specific pockets in the target protein. | Increase lipophilicity for better cell penetration; introduce new vector interactions with the target. acs.org |
| C8-Position | This position is unsubstituted in the parent compound and represents a prime location for introducing new functionality. | - Halogens - Small alkyl groups - Aryl groups via cross-coupling. | Modulate selectivity and explore new binding interactions without disrupting the core pharmacophore. researchgate.net |
By systematically synthesizing and testing analogs based on these modifications, a detailed SAR map can be constructed. This map will be crucial for guiding the optimization of 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- into a potent and selective chemical probe or a potential therapeutic candidate.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-6-(2-pyrimidinylthio)-1H-purine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 2-chloro-6-(2-pyrimidinylthio)-1H-purine derivatives typically involves nucleophilic substitution at the 6-position of 2-chloropurine. A key approach includes reacting 2-chloro-6-mercaptopurine with halogenated pyrimidines under basic conditions (e.g., NaH/DMF) to form the thioether linkage . Optimizing reaction time (12–24 hours) and temperature (60–80°C) improves yields (up to 75%) while minimizing side products like disulfides. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity compounds.
Table 1: Comparison of Synthetic Routes for Analogous Purine Derivatives
| Substituent at Position 6 | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzylthio | NaH/DMF, 70°C, 18h | 82 | >98% | |
| Ethoxy | K₂CO₃/DMF, 60°C, 12h | 68 | 95% | |
| Phenoxy | NaH/THF, 50°C, 24h | 45 | 90% |
Q. How is 2-chloro-6-(2-pyrimidinylthio)-1H-purine characterized structurally, and what analytical techniques are critical for confirming its purity?
Methodological Answer: Structural confirmation requires a combination of:
- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (e.g., C₉H₅ClN₆S, [M+H]⁺ = 281.01) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to resolve substituent positions (e.g., pyrimidinylthio protons at δ 7.8–8.2 ppm) .
- Infrared (IR) Spectroscopy: Confirmation of C-S (∼650 cm⁻¹) and C-Cl (∼750 cm⁻¹) bonds .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
Advanced Research Questions
Q. What structural modifications at the 6-position of 2-chloropurine derivatives enhance inhibitory activity against hexameric purine nucleoside phosphorylases (PNPs), and what are the key structure-activity relationship (SAR) trends?
Methodological Answer: Substituent flexibility and aromaticity significantly impact inhibitory potency. For example:
- Benzylthio groups (Ki = 0.4 µM) show higher affinity than rigid phenoxy (IC₅₀ = 26 µM) due to better hydrophobic pocket accommodation .
- Steric hindrance (e.g., 2,4,6-trimethylphenoxy) reduces activity (IC₅₀ > 100 µM), emphasizing the need for planar, moderately sized substituents .
Table 2: Inhibitory Activity of 6-Substituted 2-Chloropurines
| Substituent | Inhibitory Activity (Ki/IC₅₀) | Selectivity for Hexameric PNPs | Reference |
|---|---|---|---|
| 2-Pyrimidinylthio | Ki = 0.4 µM | Yes (No activity vs. trimeric) | |
| Benzyloxy | Ki = 0.6 µM | Yes | |
| Cyclohexyloxy | IC₅₀ = 56 µM | No |
Q. How do computational methods aid in understanding the binding interactions of 2-chloro-6-(2-pyrimidinylthio)-1H-purine with target enzymes?
Methodological Answer: Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) predict binding modes and energetics. For example:
- B3LYP/6-31G(d) calculations (as validated in ) optimize ligand geometry and charge distribution.
- Docking simulations reveal hydrogen bonding between the pyrimidinylthio group and active-site residues (e.g., Glu259 in hexameric PNPs) .
- Binding free energy estimates using the Colle-Salvetti correlation-energy functional (as in ) align with experimental Ki values (±10% error).
Q. How can researchers resolve contradictions in reported inhibitory data for purine derivatives, such as variability in IC₅₀ values across studies?
Methodological Answer: Key factors to standardize:
- Enzyme Source: Use recombinant hexameric PNPs (e.g., human) instead of trimeric bacterial forms .
- Assay Conditions: Maintain consistent pH (7.4), temperature (25°C), and substrate concentrations (e.g., 100 µM inosine).
- Data Normalization: Include positive controls (e.g., immucillin-H) to account for batch-to-batch enzyme activity differences.
Q. What methodologies are recommended for studying the metabolic stability of 2-chloro-6-(2-pyrimidinylthio)-1H-purine in biological systems?
Methodological Answer:
- In vitro Liver Microsomal Assays: Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks.
- Metabolite Identification: High-resolution MS/MS (Q-TOF) coupled with isotopic labeling detects sulfoxide and glucuronide metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
